molecular formula C11H15NO B12577932 2-[(E)-(3-Methylbutylidene)amino]phenol CAS No. 262846-55-9

2-[(E)-(3-Methylbutylidene)amino]phenol

Cat. No.: B12577932
CAS No.: 262846-55-9
M. Wt: 177.24 g/mol
InChI Key: LEWGXXPQWQOKDR-UHFFFAOYSA-N
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Description

2-[(E)-(3-Methylbutylidene)amino]phenol is a Schiff base compound derived from 2-aminophenol and 3-methylbutanal. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-Methylbutylidene)amino]phenol typically involves the condensation reaction between 2-aminophenol and 3-methylbutanal. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-Methylbutylidene)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 2-aminophenol and 3-methylbutanal.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

2-[(E)-(3-Methylbutylidene)amino]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(3-Methylbutylidene)amino]phenol involves its ability to form stable complexes with metal ions. The phenolic hydroxyl group and the imine nitrogen atom coordinate with metal ions, leading to the formation of stable chelates. These metal complexes can exhibit various biological activities, including enzyme inhibition and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-Hydroxybenzylidene)amino]phenol
  • 2-[(E)-(4-Methylbenzylidene)amino]phenol
  • 2-[(E)-(3-Chlorobenzylidene)amino]phenol

Uniqueness

2-[(E)-(3-Methylbutylidene)amino]phenol is unique due to its specific substituent, 3-methylbutylidene, which imparts distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential therapeutic applications make it a valuable subject of study in various scientific fields .

Properties

CAS No.

262846-55-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(3-methylbutylideneamino)phenol

InChI

InChI=1S/C11H15NO/c1-9(2)7-8-12-10-5-3-4-6-11(10)13/h3-6,8-9,13H,7H2,1-2H3

InChI Key

LEWGXXPQWQOKDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=NC1=CC=CC=C1O

Origin of Product

United States

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